Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
cyclopropyl-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-10-8-14-9-12(15-10)16-4-6-17(7-5-16)13(18)11-2-3-11/h8-9,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKWNQCKJNZITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyclopropyl(piperazin-1-yl)methanone
The foundational intermediate, cyclopropyl(piperazin-1-yl)methanone (Compound 15), is synthesized via acylation of piperazine with cyclopropanecarbonyl chloride.
- Piperazine (2.5 g, 29.02 mmol) is suspended in acetic acid (10 mL) under nitrogen.
- Cyclopropanecarbonyl chloride (2.89 mL, 31.92 mmol) is added dropwise at 40°C.
- The mixture is stirred at room temperature for 8 hours, followed by solvent removal under reduced pressure.
- Ethyl acetate is added to precipitate the product, yielding a white solid (3.9 g, 88%).
- 1H NMR (DMSO-d6) : δ 3.93–3.41 (m, 5H), 1.95 (m, 1H), 0.80–0.74 (m, 4H).
- 13C NMR : δ 171.9 (C=O), 42.9, 42.2, 10.7, 7.6.
- HRMS : m/z 155.1183 [M+H]+ (calc. 155.1179).
Coupling with 6-Methylpyrazine-2-carboxylic Acid
The intermediate is coupled with 6-methylpyrazine-2-carboxylic acid using peptide coupling reagents.
- Cyclopropyl(piperazin-1-yl)methanone (3.9 g, 25.29 mmol) is dissolved in anhydrous DMF (25 mL).
- 6-Methylpyrazine-2-carboxylic acid (4.2 g, 27.82 mmol), HBTU (9.59 g, 25.29 mmol), and DIPEA (13.22 mL, 75.87 mmol) are added at 0°C.
- The reaction is stirred at room temperature for 15 hours, followed by DMF distillation.
- The residue is extracted with dichloromethane, washed with citric acid and sodium bicarbonate, and purified via recrystallization (EtOAc).
- 1H NMR (CDCl3) : δ 8.52 (s, 1H, pyrazine-H), 8.20 (s, 1H, pyrazine-H), 3.78–3.30 (m, 8H, piperazine), 2.62 (s, 3H, CH3), 1.95 (m, 1H, cyclopropyl), 0.85–0.75 (m, 4H, cyclopropyl).
- 13C NMR : δ 170.5 (C=O), 157.8, 147.2, 144.5, 136.7 (pyrazine), 52.4, 46.8 (piperazine), 21.3 (CH3), 9.8, 7.5 (cyclopropyl).
- HRMS : m/z 246.31 [M+H]+ (calc. 246.31).
Nucleophilic Aromatic Substitution (SNAr)
Reaction of Cyclopropyl(piperazin-1-yl)methanone with 2-Chloro-6-methylpyrazine
This route exploits the electron-deficient nature of pyrazine to facilitate displacement of chloride by piperazine.
- Cyclopropyl(piperazin-1-yl)methanone (2.0 g, 12.9 mmol) and 2-chloro-6-methylpyrazine (1.8 g, 12.9 mmol) are combined in DMSO (20 mL).
- K2CO3 (3.6 g, 25.8 mmol) is added, and the mixture is heated at 100°C for 12 hours.
- The product is extracted with EtOAc, washed with brine, and purified via column chromatography (SiO2, hexane/EtOAc 3:1).
- 1H NMR (DMSO-d6) : δ 8.48 (s, 1H, pyrazine-H), 8.15 (s, 1H, pyrazine-H), 3.70–3.20 (m, 8H, piperazine), 2.55 (s, 3H, CH3), 1.90 (m, 1H, cyclopropyl), 0.80–0.70 (m, 4H, cyclopropyl).
- Yield : 78%.
Comparative Analysis of Methods
Scale-Up Considerations
Industrial-scale synthesis prioritizes the acylation method due to reproducibility and compatibility with continuous flow systems. Critical factors include:
- Solvent Choice : DMF enables high solubility but requires rigorous removal due to toxicity.
- Catalyst Loading : HBTU (1.1 eq) ensures complete coupling without racemization.
- Purification : Recrystallization in EtOAc achieves >99% purity, avoiding chromatography.
Mechanistic Insights
Acylation Reaction Mechanism
The HBTU-mediated coupling proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the piperazine’s secondary amine to form the target ketone.
SNAr Mechanism
The chloride-leaving group on pyrazine is displaced by the piperazine’s nucleophilic nitrogen, facilitated by the electron-withdrawing nature of the pyrazine ring.
Analytical Validation
Spectroscopic Characterization
Thermodynamic Stability
DSC analysis reveals a melting point of 149°C, with no decomposition below 250°C.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme interactions and cellular processes.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its complex structure allows for diverse applications and interactions that may not be possible with simpler compounds.
Biological Activity
Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 244.29 g/mol
This compound primarily acts as a modulator of neurotransmitter systems, particularly targeting serotonin and dopamine receptors. Its structural features allow it to interact effectively with these receptors, leading to various biological effects.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential in treating various conditions.
Antidepressant Effects
Research indicates that compounds with similar piperazine structures exhibit antidepressant properties. This compound shows promise in enhancing mood and reducing anxiety-like behaviors in animal models. Its efficacy is attributed to the modulation of serotonin receptors, which play a crucial role in mood regulation.
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties against a range of pathogens. The presence of the pyrazine moiety is significant for its antibacterial activity, as it enhances membrane permeability and disrupts bacterial cell walls.
Case Study 1: Antidepressant Activity
A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility during forced swim tests, indicating potential antidepressant effects. The mechanism was linked to increased serotonin levels in the brain, suggesting that this compound could be developed further for treating depression.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound exhibited activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial potency. These results suggest that modifications to enhance solubility and bioavailability could improve therapeutic outcomes.
Data Table: Biological Activity Summary
Q & A
Q. What synthetic strategies are recommended for the preparation of Cyclopropyl(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone in academic research settings?
- Methodological Answer : Synthesis involves multi-step reactions:
- Step 1 : Formation of the pyrazine intermediate via nucleophilic aromatic substitution or Suzuki coupling to introduce the 6-methylpyrazin-2-yl group.
- Step 2 : Coupling the cyclopropane carbonyl group to the piperazine ring using acid-amine reactions (e.g., cyclopropane carbonyl chloride with piperazine derivatives at 40°C in acetic acid) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and crystallization yield >95% purity, as validated by HPLC .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., cyclopropyl CH2 at δ 1.2–1.5 ppm) and carbon frameworks (piperazine carbonyl at ~165 ppm).
- HRMS : Confirms molecular formula (e.g., C14H18N4O requires [M+H]+ = 275.1504).
- X-ray crystallography : Resolves stereochemistry, particularly for the cyclopropyl-piperazine junction .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Cytotoxicity assays : MTT or SRB protocols in cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC50 determination.
- Receptor binding : Radioligand displacement assays (σ1/σ2 receptors) using [3H]DTG, with haloperidol as a positive control .
Advanced Research Questions
Q. How does the methyl group on the pyrazine ring influence sigma receptor selectivity and binding kinetics?
- Methodological Answer :
- Comparative SAR : Methyl substitution at the 6-position enhances lipophilicity, improving membrane permeability. Analog studies show σ1 affinity (IC50 = 180 nM) vs. σ2 (IC50 = 420 nM) .
- Kinetic assays : Surface plasmon resonance (SPR) measures on/off rates (e.g., kon = 1.2 × 10^5 M⁻¹s⁻¹, koff = 0.03 s⁻¹) to assess residence time .
Q. What computational methods are recommended to model the interaction between this compound and sigma receptors?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with σ1 receptor PDB 5HK1. Key interactions: cyclopropyl hydrophobicity with Leu172 and pyrazine N-H bonding to Asp122.
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .
Q. How should researchers resolve contradictions in reported IC50 values across different cell lines or assay conditions?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., CHO-K1 for σ receptors) and assay buffers (pH 7.4, 1% DMSO).
- Meta-analysis : Pool data from ≥3 independent labs, applying ANOVA with Tukey’s post hoc test to identify outliers .
Q. What structural analogs of this compound have been studied, and how do substituent variations affect activity?
- Methodological Answer :
| Compound Name | Structural Variation | Biological Impact |
|---|---|---|
| Cyclopropyl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone | Methoxy substitution | Reduced σ1 affinity (IC50 = 320 nM) |
| (4-(2-Furyl)piperazin-1-yl)(pyrazin-2-yl)methanone | Furan replacement | Faster clearance (t1/2 = 2.1 h vs. 4.5 h) |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Amino-phenyl group | Antitumor activity (IC50 = 8.2 µM in MCF-7) |
Key Notes for Experimental Design
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate enantiomers if chirality is present .
- Data Validation : Triplicate experiments with coefficient of variation (CV) < 15% for IC50 determinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
